(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
CAS No.: 1955474-72-2
Cat. No.: VC8461560
Molecular Formula: C11H12ClNO5S
Molecular Weight: 305.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955474-72-2 |
|---|---|
| Molecular Formula | C11H12ClNO5S |
| Molecular Weight | 305.74 g/mol |
| IUPAC Name | (2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 |
| Standard InChI Key | AFRSUXWJUFUMFM-SCZZXKLOSA-N |
| Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |
| SMILES | C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |
| Canonical SMILES | C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |
Introduction
Structural Characteristics and Molecular Identity
Stereochemical Configuration
The compound’s stereochemistry, denoted by the (2S,4R) configuration, is critical to its molecular interactions and biological activity. The pyrrolidine ring adopts a rigid conformation due to the hydroxyl group at the 4-position and the carboxylic acid at the 2-position, while the 4-chlorobenzenesulfonyl group introduces steric and electronic effects that influence reactivity.
Functional Group Analysis
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Chlorobenzenesulfonyl Group: This electron-withdrawing substituent enhances the compound’s stability and modulates its solubility in polar solvents.
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Hydroxyl Group: The 4-hydroxyl moiety participates in hydrogen bonding, potentially affecting binding affinity in biological systems.
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Carboxylic Acid: The ionizable carboxylic acid group (pKa ~3–4) contributes to pH-dependent solubility and salt formation .
Molecular Data
| Property | Value |
|---|---|
| CAS No. | 1955474-72-2 |
| Molecular Formula | C₁₁H₁₂ClNO₅S |
| Molecular Weight | 305.74 g/mol |
| IUPAC Name | (2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
| SMILES | C1C@HO |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
The molecular geometry, confirmed by X-ray crystallography in related compounds, reveals a chair-like pyrrolidine ring with axial orientation of the sulfonyl group.
Synthesis and Preparation
Key Synthetic Routes
The synthesis of (2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step protocols:
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Pyrrolidine Ring Formation: Starting from trans-4-hydroxy-L-proline (CAS 51-35-4), a protected pyrrolidine intermediate is generated via reaction with p-nitrobenzyl chloroformate under alkaline conditions .
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Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group using sulfonyl chlorides in dichloromethane or toluene at 0–5°C .
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Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization from ethanol or ethyl acetate .
Optimized Reaction Conditions
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Temperature: 0–5°C during sulfonylation to minimize side reactions.
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Solvents: Dichloromethane or toluene for phase separation in biphasic systems.
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Yield: Reported yields for analogous compounds reach 93% under optimized conditions .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to the hydrophobic sulfonyl group.
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LogP: Predicted value of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Biological and Chemical Applications
Medicinal Chemistry
Pyrrolidine derivatives are prized as:
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Protease Inhibitors: The sulfonyl group mimics transition states in enzymatic reactions.
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Antibiotic Intermediates: Structural analogs are used in echinocandin antifungals .
Computational Studies
Docking simulations predict strong binding to:
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Serine Hydrolases: Due to hydrogen bonding with the catalytic triad.
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G-Protein-Coupled Receptors: Via interactions with transmembrane helices.
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